(2E)-3-(4-nitrophenyl)-N-pentylprop-2-enamide
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Overview
Description
(2E)-3-(4-nitrophenyl)-N-pentylprop-2-enamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a nitrophenyl group attached to a pentylprop-2-enamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-nitrophenyl)-N-pentylprop-2-enamide typically involves the reaction of 4-nitrobenzaldehyde with pentylamine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired product under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process ensures high yield and purity of the product, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-nitrophenyl)-N-pentylprop-2-enamide undergoes several types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted nitrophenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-3-(4-nitrophenyl)-N-pentylprop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-(4-nitrophenyl)-N-pentylprop-2-enamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pentylprop-2-enamide backbone can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to specific effects .
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(4-nitrophenyl)-N-butylprop-2-enamide: Similar structure with a butyl group instead of a pentyl group.
(2E)-3-(4-nitrophenyl)-N-hexylprop-2-enamide: Similar structure with a hexyl group instead of a pentyl group.
(2E)-3-(4-aminophenyl)-N-pentylprop-2-enamide: Similar structure with an amino group instead of a nitro group.
Uniqueness
(2E)-3-(4-nitrophenyl)-N-pentylprop-2-enamide is unique due to its specific combination of a nitrophenyl group and a pentylprop-2-enamide backbone. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C14H18N2O3 |
---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
(E)-3-(4-nitrophenyl)-N-pentylprop-2-enamide |
InChI |
InChI=1S/C14H18N2O3/c1-2-3-4-11-15-14(17)10-7-12-5-8-13(9-6-12)16(18)19/h5-10H,2-4,11H2,1H3,(H,15,17)/b10-7+ |
InChI Key |
JDCVCWZMVVMQJX-JXMROGBWSA-N |
Isomeric SMILES |
CCCCCNC(=O)/C=C/C1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
CCCCCNC(=O)C=CC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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